[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride
Description
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride is a heterocyclic amine salt featuring a pyridine core substituted with a morpholine group at the 6-position and an aminomethyl group at the 3-position. Its molecular formula is C₁₀H₁₆Cl₂N₃O (accounting for two HCl molecules), with a molecular weight of 229.71 g/mol (monoisotopic mass) . The compound’s CAS number is 1195901-58-6, and it is typically supplied with a purity of ≥97% .
The morpholine moiety enhances solubility in polar solvents, while the pyridine and aminomethyl groups make it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or kinase enzymes. However, commercial availability is inconsistent: CymitQuimica lists it as discontinued , while 001CHEMICAL offers it as a bulk product .
Properties
IUPAC Name |
(6-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13;;/h1-2,8H,3-7,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXJBZYJBXXJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211358-60-9 | |
| Record name | [6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride typically involves the reaction of 6-chloropyridin-3-ylmethanamine with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions result in the formation of various substituted pyridine or morpholine derivatives.
Scientific Research Applications
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyridin-3-yl methanamine backbone but differ in substituents, influencing their physicochemical and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Solubility and Polarity :
- The morpholine-substituted compound exhibits higher polarity compared to thiophene- or trifluoromethyl-substituted analogs, favoring aqueous solubility vs. .
- Triazole-containing derivatives (e.g., ) balance polarity and lipophilicity, making them suitable for oral bioavailability.
Pharmacological Implications :
- Thiophene analogs (e.g., ) are structurally similar to bioisosteres used in dopamine receptor ligands.
- Trifluoromethyl derivatives (e.g., ) are common in kinase inhibitors due to CF₃’s electron-withdrawing effects.
- Triazolo-pyridine derivatives (e.g., ) are explored as anticonvulsants or antivirals owing to their heterocyclic stability .
Synthetic Utility :
- Dihydrochloride salts (e.g., ) are often preferred for improved crystallinity and handling compared to free bases .
Biological Activity
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride is a compound that has garnered attention in both medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves the reaction of 6-chloropyridin-3-ylmethanamine with morpholine in a suitable solvent, such as ethanol or methanol, followed by treatment with hydrochloric acid to form the dihydrochloride salt. This compound serves as a versatile building block in organic synthesis, particularly in the development of biologically active molecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structural similarity to other biologically active compounds allows it to modulate enzyme activity and receptor binding, making it a valuable tool in pharmacological studies.
Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor. It has been employed in studies examining its effects on specific enzyme pathways, which are crucial for various biological processes. For instance, its potential as an inhibitor of mycobacterial ATP synthase has been explored, showing promise in the treatment of tuberculosis .
Case Study 1: Enzyme Inhibition
In a study focused on the inhibition of mycobacterial ATP synthase, derivatives of pyridine compounds were evaluated for their ability to inhibit ATP synthesis in Mycobacterium tuberculosis. The results indicated that certain substitutions on the pyridine ring enhanced inhibitory activity. For example, compounds with electron-donating groups demonstrated significantly lower minimum inhibitory concentrations (MICs) compared to their electron-withdrawing counterparts .
| Compound | Structure | MIC (µg/mL) |
|---|---|---|
| Compound A | Structure A | 0.06 |
| Compound B | Structure B | 0.98 |
| Compound C | Structure C | >32 |
Case Study 2: Receptor Binding
The compound has also been investigated for its binding affinity to various receptors involved in disease pathways. In vitro assays demonstrated that this compound displays significant binding affinity to specific targets, suggesting its potential role in drug development aimed at modulating receptor activity for therapeutic benefits.
Pharmacological Applications
The compound is being explored for various pharmacological applications, including:
- Antimycobacterial Activity : Investigated for its potential use against Mycobacterium tuberculosis.
- Cancer Research : Its ability to inhibit certain kinases involved in cancer progression is under evaluation.
- Neuropharmacology : Potential applications in treating neurological disorders through modulation of neurotransmitter receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
